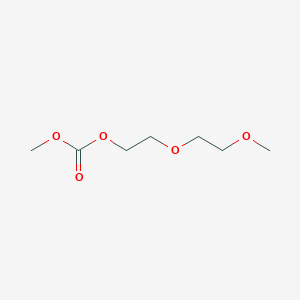








|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6]CO.[C:9](=[O:14])([O:12][CH3:13])[O:10][CH3:11].C[O-].[Na+]>>[C:9](=[O:14])([O:12][CH2:13][CH2:1][O:2][CH2:3][CH2:4][O:5][CH3:6])[O:10][CH3:11] |f:2.3|
|


|
Name
|
|
|
Quantity
|
144.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COCCOCCO
|
|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCCOCCO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
84 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a 14 inch distillation column, distillation head, and magnetic stirbar
|
|
Type
|
CUSTOM
|
|
Details
|
The system was evacuated
|
|
Type
|
CUSTOM
|
|
Details
|
purged three times with nitrogen using a Firestone valve
|
|
Type
|
WAIT
|
|
Details
|
left under a constant nitrogen atmosphere
|
|
Type
|
CUSTOM
|
|
Details
|
A total of 49.8 grams of methanol was removed over a period of 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
after which time the stopcock was closed
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
ADDITION
|
|
Details
|
charged (429 grams) to a 500 milliliter round bottom flask
|
|
Type
|
CUSTOM
|
|
Details
|
equipped with a distillation head and magnetic stirbar
|
|
Type
|
CUSTOM
|
|
Details
|
Excess dimethyl carbonate (boiling point 90° C.) was removed overhead
|
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was then cooled
|
|
Type
|
CUSTOM
|
|
Details
|
removed overhead (boiling point 115°-125° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
A total of 193 grams (ca. 90% yield) was obtained
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(OC)(OCCOCCOC)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |